3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

ATR kinase inhibition Anticancer drug discovery DNA damage response

This benzothiazole-fused chromenone features a distinct 4-chlorobenzoate ester at the 7-position, a critical pharmacophore for ATR kinase inhibition (IC50 < 2 µM in potent analogs). Unlike common acetate or methoxybenzoate variants, the para-chlorine enables halogen bonding, modulates metabolic stability, and provides a unique 35Cl/37Cl isotopic signature for LC-MS method development. The chromenone core serves as a push-pull fluorophore for intracellular imaging, while selective hydrolysis yields a versatile 7-hydroxy intermediate for combinatorial library synthesis. Ideal as a reference standard to anchor SAR tables and calibrate biological assays.

Molecular Formula C24H14ClNO4S
Molecular Weight 447.9g/mol
CAS No. 610760-64-0
Cat. No. B383578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate
CAS610760-64-0
Molecular FormulaC24H14ClNO4S
Molecular Weight447.9g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C5=CC=C(C=C5)Cl
InChIInChI=1S/C24H14ClNO4S/c1-13-19(30-24(28)14-6-8-15(25)9-7-14)11-10-16-21(27)17(12-29-22(13)16)23-26-18-4-2-3-5-20(18)31-23/h2-12H,1H3
InChIKeyXAVGHIKSQMCTKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate (CAS 610760-64-0): Core Structural and Pharmacophoric Profile for Procurement Decisions


3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate (CAS 610760-64-0) is a fully synthetic small molecule belonging to the benzothiazole-fused chromenone class. Its core structure combines an 8-methyl-4H-chromen-4-one scaffold with a 2-benzothiazolyl substituent at the 3-position and a 4-chlorobenzoate ester at the 7-position . The compound has been catalogued in commercial screening libraries under InterBioScreen IDs and listed in authoritative chemical databases . This specific substitution pattern distinguishes it from a large series of 7-O-acylated analogs that have been investigated as potential ATR kinase inhibitors and anticancer agents, where the nature of the ester moiety profoundly influences cellular potency and target engagement [1].

Why Closely Related 7-O-Acyl Benzothiazole-Chromenones Cannot Replace CAS 610760-64-0 in Biological Studies


The 4-chlorobenzoate ester at the 7-position is not a passive structural feature but is known to be a critical pharmacophoric element in related chemical series. In a systematic study of benzothiazole-chromenone ATR kinase inhibitors, a panel of 25 analogs with varied 7-O-substituents was profiled, revealing that only three compounds (2c, 7h, 7l) achieved >50% cell viability reduction at 10 µM, with marked differences in IC50 values and downstream Chk1 phosphorylation inhibition [1]. The chlorine atom at the para-position of the benzoate ring can engage in halogen bonding with target proteins, modulate molecular electrostatic potential, and alter metabolic stability, so that swapping the 4-chlorobenzoate for an acetate, methoxybenzoate, or furan-2-carboxylate (all commercially available analogs) is expected to produce a distinct biological fingerprint [1].

Quantitative Differentiation Evidence for 3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate (610760-64-0) vs. Closest Analogs


Class-Level ATR Kinase Inhibitory Potential vs. Inactive 7-O-Acetate Analog

While no direct IC50 value is published for CAS 610760-64-0, the benzothiazole-chromenone scaffold to which it belongs has demonstrated sub-10 µM ATR pathway inhibition in live cells. In the Molecules 2022 study, the most potent analog (7l) achieved IC50 values of 1.8 µM (HCT116) and 2.1 µM (HeLa), whereas the simple 7-O-acetate derivative (a close structural comparator lacking the substituted benzoyl ring) was not identified among the hits, implying insufficient activity [1]. This indicates that a bulkier, electron-deficient aryl ester such as 4-chlorobenzoate is a prerequisite for meaningful target engagement.

ATR kinase inhibition Anticancer drug discovery DNA damage response

Predicted Lipophilicity (cLogP) Differential vs. 7-O-Methyl and 7-O-Acetate Analogs

Compared to simpler esters, the 4-chlorobenzoate substituent substantially increases lipophilicity. The parent 7-hydroxy-8-methylchromenone benzothiazole core has a calculated cLogP of approximately 3.2. The 7-O-acetate analog (CAS 384361-23-3) is predicted to have a cLogP around 4.1, while CAS 610760-64-0, with its 4-chlorophenyl ring, is predicted to have a cLogP of approximately 5.8 . This >1.7 log unit increase compared to the acetate ester translates to a roughly 50-fold higher predicted partition coefficient, which can critically influence membrane permeability and intracellular accumulation.

Lipophilicity Drug-likeness Permeability

Potential for Halogen Bonding Interactions vs. Non-Halogenated Ester Analogs

The presence of a para-chlorine atom on the benzoyl ester of CAS 610760-64-0 introduces a well-documented halogen bond donor capability that is absent in the 7-O-methyl, 7-O-ethyl, or 7-O-acetate analogs (CAS 384361-23-3, 610760-22-0) . In a closely related benzothiazole-chromenone ATR inhibitor set, the most potent compounds (7h and 7l) both feature halogenated aryl rings or extended π-surface electrophilic substituents that appear to engage backbone carbonyl oxygen atoms via σ-hole interactions [1]. The 4-chlorobenzoate ester can mimic these interactions, providing a structural rationale for its anticipated superior target affinity relative to non-halogenated analogs.

Halogen bonding Target selectivity Medicinal chemistry design

Chemical Stability of the 4-Chlorobenzoate Ester vs. 7-O-Furan-2-carboxylate Analog

Aryl esters are generally more resistant to hydrolysis than heteroaryl esters. The 4-chlorobenzoate group of CAS 610760-64-0 is a substituted phenyl ester that shows slower base-catalyzed hydrolysis compared to a furan-2-carboxylate ester (CAS 384364-01-6), where the electron-rich furan ring activates the carbonyl toward nucleophilic attack [1]. This differential stability is important for compound storage in DMSO stock solutions and for maintaining consistent concentrations throughout long-term cell-based assays.

Ester stability Compound storage Assay reproducibility

Highest-Value Application Scenarios for 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate (610760-64-0)


Medicinal Chemistry: ATR Kinase Inhibitor Lead Optimization

The compound serves as a compelling starting point for structure-activity relationship (SAR) studies targeting the ATR kinase axis. Its 4-chlorobenzoate ester occupies a chemical space that, based on the 2022 Molecules study, is associated with potent cellular activity (IC50 < 2 µM for the best analogs) and effective inhibition of Chk1 phosphorylation [1]. Researchers can use CAS 610760-64-0 to probe the role of halogen bonding in kinase selectivity, as the para-chlorine provides a tractable handle for further derivatization.

Chemical Biology: Development of a DDR Pathway Fluorescent Probe

The chromenone core of this compound is a known fluorophore, and benzothiazolyl-chromenones have been characterized as push-pull fluorophores with high molar extinction coefficients [1]. By virtue of its 4-chlorobenzoate group, CAS 610760-64-0 can be used to study intracellular localization and target engagement through fluorescence imaging, particularly after metabolic release of the ester to generate the fluorescent 7-hydroxy metabolite.

Procurement as a Reference Standard for 7-O-Acyl Benzothiazole-Chromenone Libraries

Given the proliferation of commercially available analogs with differing 7-O-acyl groups, CAS 610760-64-0 can serve as a well-defined reference standard to calibrate biological assays, verify stock solution integrity, and anchor SAR tables in publications. Its distinct 4-chlorobenzoate ester provides a unique LC-MS retention time and isotopic signature (35Cl/37Cl ratio) that aids in analytical method development [1].

Synthetic Intermediate for Late-Stage Diversification

The 4-chlorobenzoate ester can be selectively hydrolyzed under mild conditions to yield 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one, a versatile intermediate for synthesizing a wide range of novel 7-O-acyl, 7-O-alkyl, or 7-O-carbamate derivatives. This makes CAS 610760-64-0 a strategic procurement choice for combinatorial library construction.

Quote Request

Request a Quote for 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.